Iron(III) nitrate nonahydrate

説明

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is a pale violet crystalline compound widely utilized in industrial and research applications due to its high solubility in water, oxidative properties, and versatility as a precursor. It serves as a critical reagent in catalysis (e.g., zeolite modification , carbon nanotube synthesis ), material science (e.g., magnetic nanoparticles , metal-organic frameworks (MOFs) ), and microbial fuel cells ). Its molecular weight is 404.00 g/mol, with a density of 1.64 g/cm³ and a melting point of 47°C . The compound’s paramagnetic nature and ability to release Fe³⁺ ions under aqueous conditions make it indispensable in redox reactions and nanoparticle synthesis.

特性

IUPAC Name |

iron(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUEWJRBJDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

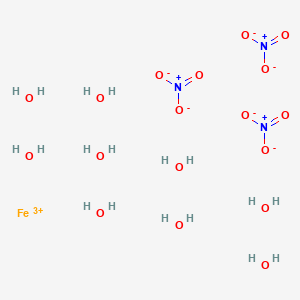

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-48-4 (Parent), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015754 | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Ferric nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-61-8 | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, iron(3+) salt, nonahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Stoichiometry and Mechanism

The balanced equation for this synthesis is:

Iron () undergoes oxidation to , while nitric acid () acts as both an acid and oxidizing agent, reducing to . The nonahydrate forms due to the high hydration affinity of in aqueous solutions.

Procedural Details

A representative protocol involves:

-

Adding 25 mL of concentrated (68–70%) to 8 g of iron foil1.

-

Allowing the reaction to proceed for 1 hour at ambient temperature.

-

Filtering the solution to remove unreacted iron or particulates.

-

Concentrating the filtrate via gentle heating, followed by cooling to induce crystallization1.

| Parameter | Value/Description | Source Reference |

|---|---|---|

| Nitric Acid Volume | 25 mL | 1 |

| Iron Quantity | 8 g | 1 |

| Reaction Time | 1 hour | 1 |

| Crystallization Method | Heating followed by cooling | 1 |

Optimization of Reaction Conditions

Nitric Acid Concentration

Concentrated (≥68%) is critical for achieving complete oxidation of to . Dilute acids may favor species, requiring subsequent oxidation steps.

Temperature Control

While the reaction initiates at room temperature, moderate heating (40–60°C) accelerates kinetics. Excessive heat risks decomposition of to iron(III) oxide ().

Byproduct Management

Nitric oxide () emission necessitates fume hood use or gas scrubbing to prevent toxic exposure.

Purification and Crystallization

Crude iron(III) nitrate solutions require purification to remove residual acids and metal impurities.

Filtration and Crystallization

Post-reaction filtration eliminates particulate matter. Subsequent evaporation under reduced pressure concentrates the solution, promoting crystallization of the nonahydrate upon cooling1.

Impurity Profiling

Commercial-grade must meet stringent purity criteria:

| Impurity | Tolerance Limit | Source Reference |

|---|---|---|

| Insolubles | ≤0.005% | |

| Sulfate () | ≤0.01% | |

| Chloride () | ≤5 ppm | |

| Alkali Metals (Na, K) | ≤0.05% |

Alternative Synthesis Routes

Iron Oxide Precursors

While less common, iron(III) oxide () can react with nitric acid to yield :

This method avoids generation but requires excess acid and prolonged reflux.

Metathesis Reactions

Double decomposition between iron(III) sulfate () and barium nitrate () offers a nitrate-rich pathway:

Barium sulfate () precipitates, leaving in solution.

Characterization and Quality Assurance

Analytical Techniques

-

Titrimetric Assay : Quantifies via EDTA complexometric titration, with commercial products requiring ≥98% purity.

-

pH Analysis : A 20°C aqueous solution exhibits pH 1.5, consistent with strong acidic dissociation.

-

Thermogravimetric Analysis (TGA) : Confirms nonahydrate stability up to 47.2°C, beyond which dehydration occurs1.

Industrial and Laboratory-Scale Production

化学反応の分析

Types of Reactions

Iron(III) nitrate nonahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions, facilitating the transfer of electrons.

Reduction: It can be reduced to iron(II) compounds under specific conditions.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and complexing agents like ethylenediaminetetraacetic acid (EDTA). Reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products

The major products formed from reactions involving this compound include iron oxides, iron hydroxides, and various iron complexes. These products are often used in further chemical processes or as catalysts in industrial applications .

科学的研究の応用

Water Treatment

Coagulant in Water Purification

Iron(III) nitrate nonahydrate is widely used in water treatment processes as a coagulant. It helps in removing impurities by promoting the aggregation of suspended particles, which can then be easily filtered out.

- Mechanism : When added to water, iron ions precipitate as iron hydroxides, which capture and settle suspended solids.

- Case Study : In a study conducted on municipal wastewater treatment, the addition of iron(III) nitrate improved the removal efficiency of turbidity by over 50% compared to untreated samples .

Fertilizers

Nutrient Source for Plants

In agriculture, this compound serves as an essential source of iron in fertilizers. Iron is crucial for chlorophyll synthesis and overall plant health.

- Application : It is often incorporated into liquid fertilizers to prevent iron deficiency in crops.

- Data Table : Nutrient Content Comparison

| Fertilizer Type | Nitrogen (%) | Iron (%) |

|---|---|---|

| This compound | 15 | 5 |

| Standard NPK Fertilizer | 10 | 0 |

Analytical Chemistry

Reagent in Spectrophotometry

This compound is utilized as a reagent in various analytical methods, particularly in spectrophotometry for determining iron concentrations in samples.

- Methodology : The compound reacts with various ligands to form colored complexes, allowing quantification through absorbance measurements.

- Example : A study demonstrated its effectiveness in measuring iron levels in soil samples, achieving detection limits as low as 0.1 ppm .

Textile Industry

Mordant in Dyeing Processes

In the textile sector, this compound acts as a mordant, enhancing dye uptake and color retention on fabrics.

- Impact on Dye Quality : The use of this compound improves the fastness properties of dyes on cotton and wool fabrics.

- Case Study : Experiments showed that fabrics treated with iron(III) nitrate exhibited a 30% increase in color fastness compared to untreated samples .

Research Applications

Catalyst and Precursor for Synthesis

This compound is employed in laboratories for synthesizing other iron compounds and as a catalyst in various chemical reactions.

- Synthesis of Nanomaterials : It has been used to produce iron oxide nanoparticles through thermal decomposition methods.

- Example Study : Research indicated that using iron(III) nitrate as a precursor led to the successful synthesis of Fe₂O₃ nanoparticles with controlled sizes and morphologies .

Additional Applications

作用機序

Iron(III) nitrate nonahydrate exerts its effects primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons in redox reactions, leading to the formation of various oxidation products. The compound can also form complex ions with other molecules, enhancing its reactivity and versatility in chemical processes .

類似化合物との比較

Physical and Chemical Properties

Iron(III) nitrate nonahydrate is often compared to other hydrated metal nitrates, such as ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O). Key differences include:

Key Insight: Fe(NO₃)₃·9H₂O exhibits superior BET surface area in nanoparticle synthesis compared to ammonium iron(III) sulfate dodecahydrate, making it preferable for high-surface-area materials like hydrochars .

Thermal Decomposition Behavior

Thermal stability and decomposition pathways differ significantly among metal nitrates:

Key Insight: Fe(NO₃)₃·9H₂O decomposes at lower temperatures than Ni(NO₃)₂·6H₂O, producing Fe₂O₃ nanoparticles with applications in magnetism and catalysis .

Catalytic Activity

- In zeolite modification, Fe(NO₃)₃·9H₂O enhances acidity and catalytic activity in hydrocarbon cracking, outperforming Co(NO₃)₂·6H₂O in stability .

生物活性

Iron(III) nitrate nonahydrate, with the chemical formula , is a hydrated form of iron(III) nitrate that exhibits various biological activities and applications in fields such as medicine, agriculture, and materials science. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and implications for environmental health.

This compound is a pale violet crystalline solid that dissolves in water to produce a brown solution. The dissolution process involves the formation of various iron species, including and , which can influence its biological interactions .

Biological Activity

1. Antioxidant Properties

This compound has been studied for its role in modulating oxidative stress within biological systems. Research indicates that it can influence the production of reactive oxygen species (ROS), which are critical in various cellular signaling pathways. For instance, studies have shown that iron complexes can induce lipid peroxidation and affect mitochondrial function, leading to ferroptosis in certain cancer cell lines . The compound's ability to donate electrons to redox-active species enhances its potential as an antioxidant agent.

2. Cellular Effects

The biological effects of this compound on cell viability and metabolic activity have been documented. In vitro studies demonstrated that at low concentrations, it exhibited tumor-specific effects, reducing metabolic activity without significantly affecting overall cell viability. This selectivity suggests potential applications in targeted cancer therapies .

3. Drug Delivery Systems

This compound has been incorporated into drug delivery systems, particularly in the formulation of biomicrogels for targeted therapy. These systems utilize the compound's properties to enhance the delivery and efficacy of therapeutic agents, particularly in cancer treatment . The interaction of iron with biological macromolecules can facilitate cellular uptake through various mechanisms, including endocytosis.

Case Studies

Case Study 1: Ferroptosis Induction

A study investigated the effects of iron(III) complexes on cancer cells. The results indicated that these complexes could induce ferroptosis through increased lipid peroxidation and decreased mitochondrial membrane potential. Specifically, at concentrations of 0.5 µM, significant lipid ROS accumulation was observed after 8 hours of exposure .

| Concentration (µM) | Lipid Peroxidation (%) | Cell Viability (%) |

|---|---|---|

| 0.1 | Low | >78 |

| 0.5 | 11.2 | 77 |

| 1 | 7.2 | 60 |

Case Study 2: Drug Delivery Applications

In another investigation, chitosan-based microgels containing this compound were developed for pH-responsive drug release. These microgels demonstrated enhanced loading capacities and controlled release profiles under physiological conditions, indicating their potential for targeted drug delivery in cancer therapy .

Environmental Implications

The environmental impact of this compound is also significant. As a source of iron in soil and water systems, it can affect microbial communities and nutrient cycling. Its role in catalyzing reactions that lead to the formation of reactive nitrogen species has implications for both ecosystem health and agricultural productivity .

Q & A

Basic: What are the recommended methods for synthesizing high-purity Iron(III) nitrate nonahydrate for laboratory use?

Methodological Answer:

this compound is typically synthesized by reacting iron metal powder with concentrated nitric acid. The reaction proceeds as:

To ensure high purity:

Use a stoichiometric excess of nitric acid to minimize residual iron.

Recrystallize the product from aqueous solution at controlled pH (2–3) to avoid hydrolysis.

Dry the crystals under vacuum at 25–30°C to retain the nonahydrate form.

Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms hydration state and purity .

Basic: How should researchers characterize the purity and hydration state of this compound?

Methodological Answer:

Key techniques include:

- Thermogravimetric Analysis (TGA): Quantify mass loss at 47°C (dehydration) and 125°C (decomposition) to verify nonahydrate stoichiometry .

- XRD: Compare diffraction patterns with reference data (e.g., ICDD PDF 00-048-0599) to confirm crystallinity and phase purity .

- Elemental Analysis: Measure Fe³⁺ content via titration (e.g., EDTA complexometry) and nitrate ions via ion chromatography .

Advanced: How can response surface methodology (RSM) be applied to optimize adsorption parameters when using Iron(III) nitrate-derived nanomaterials?

Methodological Answer:

For Fe₃O₄/SiO₂/PAM nanoadsorbents synthesized from Iron(III) nitrate:

Use a Central Composite Design (CCD) to test variables (pH, initial metal concentration, adsorbent dosage).

Fit adsorption data to isotherm models (Langmuir, Freundlich) and kinetics (pseudo-second-order).

Validate optimal conditions (e.g., pH 6.0, 50 mg adsorbent) for Pb²⁺/Cd²⁺ removal efficiency >95% .

Advanced: What strategies resolve contradictions in reported hydrate forms (e.g., nonahydrate vs. heptahydrate) in catalytic applications?

Methodological Answer:

Hydrate Verification: Use TGA to distinguish mass loss steps: nonahydrate loses 9 H₂O molecules (\sim35% mass loss), while heptahydrate loses 7 (\sim28%) .

Synthesis Control: Ensure reaction conditions (temperature, HNO₃ concentration) favor nonahydrate formation.

Literature Cross-Validation: Compare experimental XRD/TGA data with peer-reviewed studies to correct mislabeling .

Advanced: How to design experiments for co-doping Iron(III) nitrate with transition metals (e.g., Ni, Co) to enhance catalytic activity?

Methodological Answer:

For co-doped CeO₂ or HZSM-5 catalysts:

Impregnation Method: Prepare mixed nitrate solutions (e.g., Fe³⁺:Ni²⁺ molar ratios from 95:5 to 50:50) .

Thermal Treatment: Calcinate at 500–700°C to form mixed oxides (e.g., CoFe₂O₄).

Activity Testing: Evaluate via hydrogen evolution reaction (HER) or oxygen evolution reaction (OER) overpotentials .

Basic: What precautions are necessary when preparing aqueous solutions of this compound to prevent hydrolysis or decomposition?

Methodological Answer:

pH Control: Maintain acidic conditions (pH < 2) using HNO₃ to suppress Fe³⁺ hydrolysis into Fe(OH)₃ .

Temperature: Store solutions below 25°C; avoid prolonged heating (>40°C) to prevent nitrate decomposition .

Light Protection: Use amber glassware to minimize photochemical degradation .

Advanced: What methodologies assess the stability of this compound in precursor solutions for nanoparticle synthesis?

Methodological Answer:

UV-Vis Spectroscopy: Monitor absorbance at 310 nm (Fe³⁺-nitrate charge-transfer band) to detect precipitation or ligand exchange .

Dynamic Light Scattering (DLS): Track particle size changes in precursor solutions over time.

Stabilization Agents: Add ethylene diamine (EDTA) to chelate Fe³⁺ and inhibit aggregation during spray-flame synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。